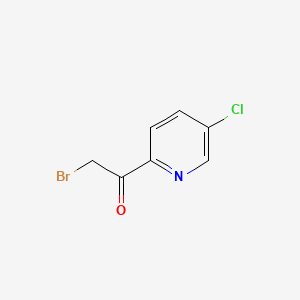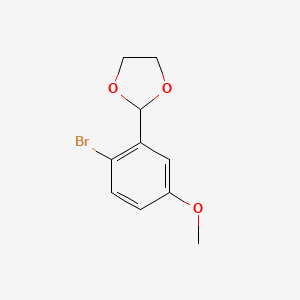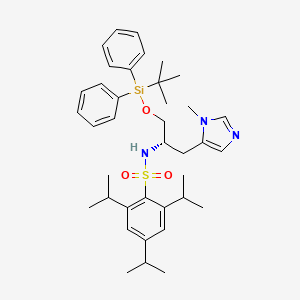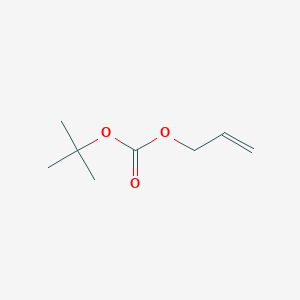
1-(4-Bromo-2-methoxyphenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyacetophenone with cupric bromide . The resulting compound is approximately planar and forms weak intermolecular aromatic C—H…O carbonyl hydrogen-bonding interactions, leading to a one-dimensional chain structure in the crystal .
Molecular Structure Analysis
The compound’s molecular structure consists of a brominated phenyl ring attached to an ethanone group . The bromine atom is positioned at the 4-position , while the methoxy group is at the 2-position on the phenyl ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biocatalysis
- Summary of the Application : “1-(4-Bromo-2-methoxyphenyl)ethanone” is used as a precursor in the enzymatic synthesis of “(S)-1-(3’-bromo-2’-methoxyphenyl)ethanol”, which is a key building block of lusutrombopag .
- Methods of Application : The bioreduction of “1-(4-Bromo-2-methoxyphenyl)ethanone” is carried out using a carbonyl reductase from Novosphingobium aromaticivorans (CBR). This enzyme can completely convert 100 g/L of “1-(4-Bromo-2-methoxyphenyl)ethanone” to "(S)-1-(3’-bromo-2’-methoxyphenyl)ethanol" .
- Results or Outcomes : The bioreduction process results in the complete conversion of “1-(4-Bromo-2-methoxyphenyl)ethanone” to “(S)-1-(3’-bromo-2’-methoxyphenyl)ethanol” with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Protein Tyrosine Phosphatases Inhibition
- Summary of the Application : “1-(4-Bromo-2-methoxyphenyl)ethanone” is a α-haloacetophenone derivative that has been tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B .
Synthesis of alpha-Bromoketones
- Summary of the Application : “1-(4-Bromo-2-methoxyphenyl)ethanone” can be used in the synthesis of alpha-bromoketones, which are valuable intermediates in organic synthesis .
- Methods of Application : The specific methods of application would involve a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone .
- Results or Outcomes : The specific outcomes would depend on the results of the synthesis. If successful, this method could provide a new and versatile strategy for the synthesis of alpha-bromoketones .
Propiedades
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZHKXMHJFOQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459103 | |
| Record name | 1-(4-Bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methoxyphenyl)ethanone | |
CAS RN |
89368-12-7 | |
| Record name | 1-(4-Bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


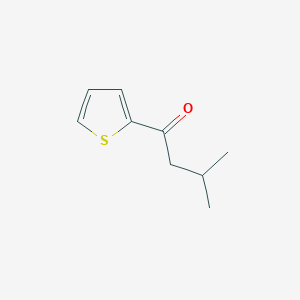
![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

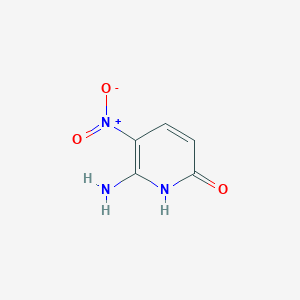
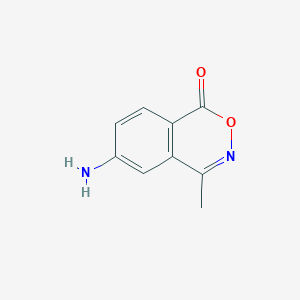
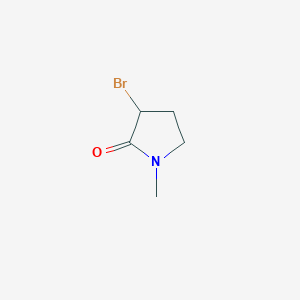
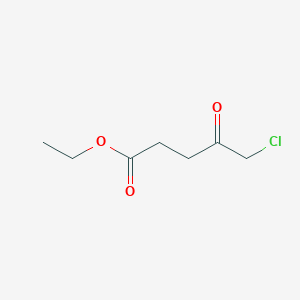
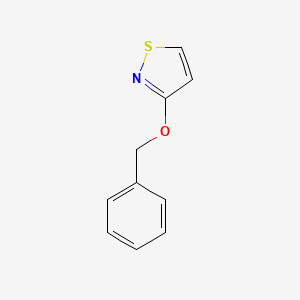
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
